(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

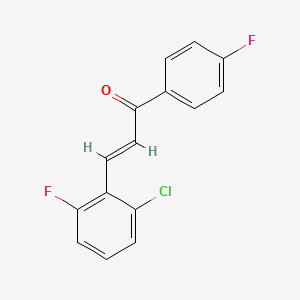

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring (2-chloro-6-fluorophenyl) features halogen substituents at the ortho and meta positions, while the B-ring (4-fluorophenyl) has a para-fluorine substituent.

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2O/c16-13-2-1-3-14(18)12(13)8-9-15(19)10-4-6-11(17)7-5-10/h1-9H/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBDQOVDKGCUHI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2-chloro-6-fluorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Biology

In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound and its derivatives may be investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents.

Industry

In the agrochemical industry, the compound can be used as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Substitution Effects

The activity of chalcones is highly dependent on substituent electronegativity, position, and molecular planarity. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Chalcone Activity

Key Insights :

- Electronegativity: Halogens (F, Cl, Br) at para positions enhance activity by stabilizing the enone system via electron-withdrawing effects. Methoxy groups (electron-donating) reduce potency .

- Steric Effects : Bulky substituents (e.g., iodine at meta in Cluster 6 compounds) may hinder binding, increasing IC50 .

- Planarity: Dihedral angles between aromatic rings influence conjugation.

Neuroprotective Potential:

Fluorophenyl-substituted chalcones, such as O10 and O23, demonstrate MAO-B inhibition (IC50 ~10–30 μM), suggesting neuroprotective effects in Parkinson’s disease models.

Antiviral Activity:

The target compound’s halogenated rings may similarly interact with viral proteases .

Crystallographic and Conformational Analysis

Table 2: Dihedral Angles of Fluorophenyl Chalcones

Structural Implications :

- Planar conformations (low dihedral angles) improve π-orbital overlap, enhancing electronic conjugation and binding affinity.

- The target compound’s dihedral angle is unreported, but its chloro/fluoro substituents likely induce moderate twisting, balancing planarity and steric requirements .

Biological Activity

The compound (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , also known by its CAS number 1164538-77-5, belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive review of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H12ClF

- Molecular Weight : 284.72 g/mol

- CAS Number : 1164538-77-5

- Structure : The compound features a conjugated system with two aromatic rings, contributing to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various chalcone derivatives found that this compound demonstrated potent inhibitory effects on cell proliferation in several cancer cell lines. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Tubulin destabilization |

| A549 (Lung) | 15.3 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest in G2/M phase |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to mitotic arrest.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Antioxidant Properties : Some studies suggest that the compound may exert antioxidant effects, reducing oxidative stress within cells.

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the efficacy of various chalcone derivatives, including this compound, against triple-negative breast cancer cells (MDA-MB-231). The results indicated that this compound significantly inhibited cell proliferation with an IC50 value comparable to known chemotherapeutic agents .

Study on Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against common pathogens. The results revealed that it effectively inhibited bacterial growth at relatively low concentrations, suggesting potential for development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.